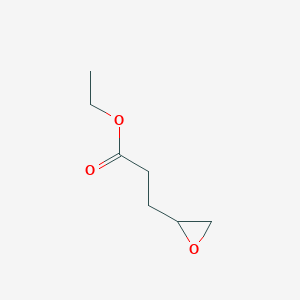
环氧丙酸乙酯
描述
Oxiranepropanoic acid, ethyl ester is a chemical compound with the molecular formula C7H12O3 . It is also known as 2-Oxiranepropanoic acid, ethyl ester .
Synthesis Analysis
The synthesis of esters like Oxiranepropanoic acid, ethyl ester often involves esterification reactions. Fischer esterification is a common method, but it faces limitations such as low conversion and high reaction time due to the establishment of equilibrium . Several approaches have been developed to improve the overall conversion and rate of reaction .Molecular Structure Analysis
The molecular structure of Oxiranepropanoic acid, ethyl ester consists of a three-membered oxirane ring attached to a propanoic acid moiety, which is further esterified with an ethyl group .Chemical Reactions Analysis
Esters undergo various reactions, including hydrolysis, which is the reverse reaction to esterification . In this process, water is supplied as a byproduct . The kinetics and mechanism of the amine-catalyzed reaction of oxiranes with carboxylic acids have been studied .Physical and Chemical Properties Analysis
Esters are polar molecules but they do not have a hydrogen atom attached directly to an oxygen atom, which means they cannot engage in intermolecular hydrogen bonding with one another. This results in considerably lower boiling points than their isomeric carboxylic acids counterparts .科学研究应用
1. 生物聚合物和树脂生产
环氧丙酸乙酯在生物聚合物和树脂的合成和表征中具有重要意义。例如,三羟甲基丙烷 (TMP) 酯与环氧基团的环氧化导致可用作增塑剂、高稳定性生物润滑剂以及生产生物基聚合物和树脂的原料的材料 (Yee, 2019)。
2. 生物活性化合物的合成
环氧丙酸乙酯在合成各种生物活性化合物中发挥作用。例如,它已被用于合成 (R)-3-羟基十四酸,这是细菌内毒素的成分 (Huang & Hollingsworth, 1998)。
3. 有机合成
在有机化学中,环氧丙酸乙酯用于各种合成,如从 2-酮戊二酸生产 2-羟基-3-甲基-2-环戊烯酮和科里酮 (Santos & Magalhães, 1991)。
4. 神经保护和抗氧化活性
阿魏酸乙酯是环氧丙酸乙酯的衍生物,具有神经保护和抗氧化活性。该化合物在营养保健品和制药行业具有潜在的应用前景 (Cunha 等,2019)。
5. 脂肪酸环氧化
该化合物用于脂肪酸的环氧化,有助于开发稳定高效的生物润滑剂和其他工业应用。研究表明,它在提高脂肪酸酯的热氧化稳定性方面有效 (Gan 等,1995)。
6. 有机合成中的生物转化
环氧丙酸乙酯在有机合成中的生物转化过程中也很重要,特别是在制备顺式和反式环氧琥珀酸的对映体纯酯方面 (Crout 等,1993)。
7. 生物润滑剂生产
它在生产生物润滑剂方面发挥着重要作用,例如通过与三羟甲基丙烷进行酯交换反应从鱼油残渣中生产生物润滑剂,展示了其在可持续和环保的工业应用中的潜力 (Angulo 等,2018)。
作用机制
Target of Action
Ethyl 3-(oxiran-2-yl)propanoate, also known as Oxiranepropanoic acid, ethyl ester, is a chiral epoxide . Chiral epoxides are valuable precursors in many chemical syntheses . The primary targets of this compound are the enzymes and reactants involved in these syntheses.
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it can undergo reactions such as deamination, reduction, tosylation, and epoxide formation . These reactions result in changes to the compound’s structure, enabling it to participate in further chemical processes.
Biochemical Pathways
The compound is involved in several biochemical pathways. It was traditionally synthesized from glutamic acid in four steps: deamination, reduction, tosylation, and epoxide formation . A safer and more sustainable chemo-enzymatic synthetic pathway has been proposed, involving lipase-mediated baeyer-villiger oxidation, palladium-catalyzed hydrogenation, tosylation, and treatment with sodium ethoxide/methoxide .
Result of Action
The result of the compound’s action is the production of valuable precursors for various chemical syntheses. For example, it has been employed for the synthesis of many compounds such as elicitor, Streptrubin B, chiral β-3-substituted homopropargyl, thiobutyrolactone, γ-hydroxyesters, diol-γ or δ-lactones, keto-esters, and (+/−)-4-alkanolides .
Action Environment
The action, efficacy, and stability of Ethyl 3-(oxiran-2-yl)propanoate can be influenced by various environmental factors. These include the pH and temperature of the reaction environment, the presence of other reactants or catalysts, and the specific conditions of the chemical synthesis process. For instance, the proposed chemo-enzymatic synthetic pathway involves specific conditions such as lipase-mediated Baeyer-Villiger oxidation and palladium-catalyzed hydrogenation .
未来方向
生化分析
Biochemical Properties
Ethyl 3-(oxiran-2-yl)propanoate plays a significant role in biochemical reactions, particularly in the synthesis of chiral molecules. This compound interacts with various enzymes, such as lipases, which catalyze the Baeyer-Villiger oxidation reaction. This reaction is crucial for converting ketones into esters or lactones, making Ethyl 3-(oxiran-2-yl)propanoate a valuable intermediate in the production of enantiopure compounds . Additionally, it interacts with palladium catalysts during hydrogenation reactions, further enhancing its utility in biochemical processes .
Cellular Effects
Ethyl 3-(oxiran-2-yl)propanoate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s epoxide group can react with nucleophiles within cells, leading to modifications in proteins and DNA. These interactions can alter cell signaling pathways and gene expression, potentially affecting cellular metabolism and function . For instance, the compound’s interaction with specific proteins can lead to changes in their activity, impacting various cellular processes .
Molecular Mechanism
The molecular mechanism of Ethyl 3-(oxiran-2-yl)propanoate involves its ability to form covalent bonds with biomolecules. The oxirane ring is highly reactive and can undergo nucleophilic attack by amino acids in proteins, leading to enzyme inhibition or activation . This reactivity allows the compound to modify the function of enzymes and other proteins, thereby influencing biochemical pathways. Additionally, Ethyl 3-(oxiran-2-yl)propanoate can affect gene expression by interacting with DNA and transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 3-(oxiran-2-yl)propanoate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or heat . Long-term studies have shown that Ethyl 3-(oxiran-2-yl)propanoate can have lasting effects on cellular function, including sustained changes in gene expression and protein activity . These temporal effects are important for understanding the compound’s behavior in biochemical experiments.
Dosage Effects in Animal Models
The effects of Ethyl 3-(oxiran-2-yl)propanoate vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing the synthesis of specific biomolecules . At high doses, Ethyl 3-(oxiran-2-yl)propanoate can exhibit toxic effects, including cellular damage and disruption of metabolic processes . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in biochemical and pharmacological applications.
Metabolic Pathways
Ethyl 3-(oxiran-2-yl)propanoate is involved in several metabolic pathways, primarily those related to the synthesis of chiral molecules. The compound interacts with enzymes such as lipases and palladium catalysts, which facilitate its conversion into various metabolites . These metabolic pathways are essential for the production of enantiopure compounds, which are important in pharmaceutical and agrochemical industries . Additionally, Ethyl 3-(oxiran-2-yl)propanoate can influence metabolic flux and metabolite levels within cells .
Transport and Distribution
Within cells and tissues, Ethyl 3-(oxiran-2-yl)propanoate is transported and distributed through interactions with specific transporters and binding proteins . These interactions help to localize the compound to specific cellular compartments, where it can exert its biochemical effects . The distribution of Ethyl 3-(oxiran-2-yl)propanoate within cells is crucial for its activity and function, as it needs to reach its target biomolecules to be effective .
Subcellular Localization
Ethyl 3-(oxiran-2-yl)propanoate is localized to specific subcellular compartments, where it can interact with target biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to particular organelles . For example, Ethyl 3-(oxiran-2-yl)propanoate may be directed to the nucleus, where it can interact with DNA and transcription factors, or to the cytoplasm, where it can modify proteins and enzymes . This subcellular localization is essential for the compound’s biochemical activity and function.
属性
IUPAC Name |
ethyl 3-(oxiran-2-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-9-7(8)4-3-6-5-10-6/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZSRRBSNGQXRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457511 | |
| Record name | Oxiranepropanoic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73697-60-6 | |
| Record name | Oxiranepropanoic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


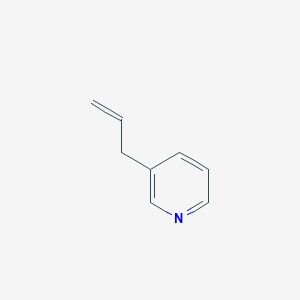
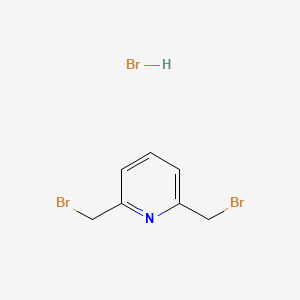
![1,2,3,4,12,12b-Hexahydroindolo[2,3-a]quinolizin-7(6h)-one](/img/structure/B3056642.png)
![3-[(4-Chlorobenzyl)amino]propan-1-ol](/img/structure/B3056643.png)
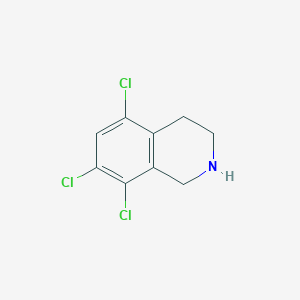


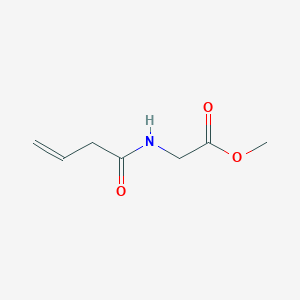
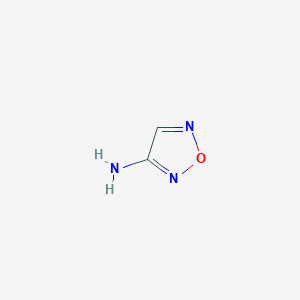
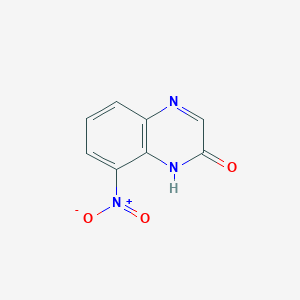

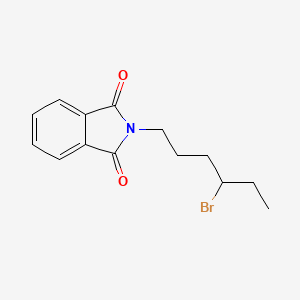

![Silane, [(4,6-dibromo-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl-](/img/structure/B3056658.png)
